Z-Gly-Pro-Arg-Mca Hydrochloride
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Overview
Description
Z-Gly-Pro-Arg-Mca Hydrochloride is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is utilized to measure the activity of these enzymes by releasing a fluorescent product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Arg-Mca Hydrochloride involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-Arg-Mca Hydrochloride primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond between arginine and the fluorogenic moiety releases 7-amido-4-methylcoumarin (Mca), which is highly fluorescent.
Common Reagents and Conditions
Enzymes: Trypsin, cathepsin K
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Typically, reactions are carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin (Mca), which emits fluorescence upon excitation.
Scientific Research Applications
Z-Gly-Pro-Arg-Mca Hydrochloride is widely used in various fields of scientific research:
Biochemistry: To study enzyme kinetics and specificity.
Molecular Biology: To investigate protease activity in different biological samples.
Medicine: To develop diagnostic assays for diseases involving protease dysregulation.
Pharmaceutical Industry: To screen for potential protease inhibitors as therapeutic agents.
Mechanism of Action
The mechanism of action of Z-Gly-Pro-Arg-Mca Hydrochloride involves its cleavage by specific proteases. The peptide bond between arginine and the fluorogenic moiety is hydrolyzed, releasing 7-amido-4-methylcoumarin (Mca). The fluorescence emitted by Mca can be measured to determine the activity of the protease.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-AMC Hydrochloride: Another fluorogenic substrate used for measuring protease activity.
Z-Phe-Arg-AMC Hydrochloride: Used for similar applications but with different enzyme specificity.
Uniqueness
Z-Gly-Pro-Arg-Mca Hydrochloride is unique due to its specific sequence, which makes it a suitable substrate for both trypsin and cathepsin K. This dual specificity allows for broader applications in enzyme activity assays compared to other substrates with more limited specificity.
Biological Activity
Z-Gly-Pro-Arg-Mca Hydrochloride (Z-GPR-Mca) is a synthetic peptide recognized for its role as a fluorogenic substrate for various proteases, particularly cathepsin K, granzyme A, and thrombin. This article delves into the compound's biological activity, synthesis, enzymatic interactions, and applications in research.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₈ClN₇O₇ |
Molecular Weight | 656.14 g/mol |
Structure | Z-Gly-Pro-Arg-AMC·HCl |
The compound features a benzyloxycarbonyl protective group at the amino terminal end and a 4-methylcoumaryl-7-amide (Mca) fluorophore at the carboxy terminal. This design allows for monitoring of enzymatic activity through fluorescence emission upon cleavage by specific proteases .
Z-GPR-Mca acts as a substrate for proteolytic enzymes, undergoing hydrolysis that results in the release of the fluorescent moiety, 7-amino-4-methylcoumarin. This reaction can be quantitatively measured, providing insights into enzyme activity. The specificity of Z-GPR-Mca for cathepsin K makes it particularly valuable in studies related to bone remodeling and cancer research .
Protease Substrates
Z-GPR-Mca is primarily utilized to study the activity of various proteases. Its interaction with enzymes can significantly influence enzyme kinetics and binding affinities. The following table summarizes some related fluorogenic substrates and their target enzymes:
Compound Name | Enzyme Target(s) | Unique Features |
---|---|---|
Z-Gly-Pro-Arg-AMC | Cathepsin K, Granzyme A | High specificity for thrombin |
Z-Gly-Gly-Arg-AMC | Urokinase, Trypsin | Broader target range |
Z-Phe-Arg-AMC | Cathepsin L | Specific for cathepsin L |
Z-GPR-Mca has shown to effectively reduce background activity in assays compared to other substrates, thus enhancing the detection of trypsin activation in biological samples .
Case Studies
- Trypsin Activity Measurement : In a study involving mouse pancreas, Z-GPR-Mca was used to replace Boc-Gln-Ala-Arg-AMC as a substrate for measuring trypsin activity. The results indicated that using Z-GPR-Mca led to a significant increase in measured trypsin activation compared to traditional substrates, demonstrating its efficacy in reducing background noise during assays .
- Protease Inhibition Studies : Research has highlighted the compound's utility in evaluating protease activity in various contexts, including cancer biology and immunology. The ability of Z-GPR-Mca to selectively interact with specific proteases allows researchers to dissect complex proteolytic pathways involved in disease processes .
Applications in Research
This compound is extensively used in biochemical assays to measure protease activity. Its applications include:
- Cancer Research : Investigating the role of cathepsins in tumor progression.
- Bone Remodeling Studies : Understanding the function of cathepsin K in osteoclast activity.
- Immunological Assays : Evaluating granzyme activities in cytotoxic T lymphocytes and natural killer cells.
The specificity of Z-GPR-Mca for certain proteases enables precise measurements that are crucial for developing targeted therapies .
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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